molecular formula C19H20ClNO3S B2913543 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide CAS No. 1171966-07-6

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide

Cat. No.: B2913543
CAS No.: 1171966-07-6
M. Wt: 377.88
InChI Key: YLUYMRDVLSSXKW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide is a chemical compound with a complex structure that includes a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a 4-(methylsulfonyl)phenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine, followed by carboxylation.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction of the cyclopentanecarboxamide with a chlorobenzene derivative under suitable conditions.

    Attachment of the 4-(methylsulfonyl)phenyl group: This can be done through a sulfonylation reaction, where a methylsulfonyl chloride reacts with the phenyl group in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclohexanecarboxamide: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical properties and biological activities.

    1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopropanecarboxamide: This compound features a cyclopropane ring, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylsulfonylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-25(23,24)17-10-8-16(9-11-17)21-18(22)19(12-2-3-13-19)14-4-6-15(20)7-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYMRDVLSSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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